molecular formula C13H10BrF2NO3 B7680110 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide

2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No. B7680110
M. Wt: 346.12 g/mol
InChI Key: IZCMQAPOBHSTHG-UHFFFAOYSA-N
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Description

2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to reduce tumor growth, induce cell cycle arrest, and promote apoptosis. In inflammation research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammatory cell infiltration. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to improve cognitive function, reduce neuronal damage, and promote neurotrophic factor expression.

Advantages and Limitations for Lab Experiments

2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, the potential toxicity of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A at high concentrations should be taken into consideration when designing experiments.

Future Directions

For research on 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A include investigating its potential as a therapeutic agent for different types of cancer, chronic inflammatory diseases, and neurological disorders.

Synthesis Methods

2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-difluorophenol with furan-2-ylmethylamine to form an intermediate product. This intermediate is then reacted with acetic anhydride to form 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A. The synthesis process has been optimized to produce high yields of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A with good purity.

Scientific Research Applications

2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to improve cognitive function and reduce neuronal damage.

properties

IUPAC Name

2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO3/c14-8-4-10(15)13(16)11(5-8)20-7-12(18)17-6-9-2-1-3-19-9/h1-5H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCMQAPOBHSTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=C(C(=CC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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